SGPL1 fluorogenic substrate

Enzyme kinetics High-throughput screening Fluorescence assay development

Validated extraction-free fluorogenic substrate for SGPL1 activity, enabling real-time HTS in 96-/384-well formats. Unlike NBD/BODIPY probes requiring HPLC separation or hazardous radiometric assays, this substrate releases umbelliferone for continuous kinetic monitoring. Sgpl1−/− knockout cell validation confirms target specificity. Essential for inhibitor screening, enzymology, and target engagement assays.

Molecular Formula C14H18NO8P
Molecular Weight 359.27 g/mol
Cat. No. B8055921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGPL1 fluorogenic substrate
Molecular FormulaC14H18NO8P
Molecular Weight359.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)O)N)O
InChIInChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1
InChIKeyXHAKPJBOPPIZOR-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGPL1 Fluorogenic Substrate: A Validated Chemical Sensor for Sphingosine-1-Phosphate Lyase Activity Quantification


SGPL1 fluorogenic substrate (CAS: 1166838-84-1) is a designed analogue of sphingosine-1-phosphate that serves as a chemical sensor for sphingosine-1-phosphate lyase (SGPL1/S1P lyase) activity. It belongs to the class of fluorogenic enzyme substrates that release the fluorescent product umbelliferone (7-hydroxycoumarin) upon enzyme-catalyzed cleavage [1]. The compound's structure retains the critical sphingosine-1-phosphate backbone while incorporating a coumarin-based fluorophore that enables continuous, real-time monitoring of SGPL1 enzymatic activity without requiring extraction or separation steps [2]. This substrate was specifically designed and validated for high-throughput screening formats using lyase knockout (Sgpl1−/−) cells, establishing its specificity as a tool for quantifying SGPL1 activity in biochemical and cellular assays [1].

Why SGPL1 Fluorogenic Substrate Cannot Be Replaced by Generic Fluorescent Substrates or Traditional Radiometric Assays


SGPL1 fluorogenic substrate occupies a distinct analytical niche that generic fluorescent substrates (e.g., NBD-labeled or BODIPY-labeled sphingosine derivatives) and traditional radiometric assays cannot fill. While alternative fluorescent substrates require lipid extraction and HPLC separation steps that preclude real-time monitoring and limit throughput [1], the SGPL1 fluorogenic substrate enables continuous kinetic readouts without separation, making it uniquely suited for high-throughput screening. Furthermore, traditional radiometric assays using [33P]-labeled substrates, although sensitive, involve hazardous radioactive materials and complex separation protocols that are both expensive and logistically prohibitive for many laboratories [2]. The SGPL1 fluorogenic substrate's validation in Sgpl1−/− knockout cells provides unequivocal evidence of enzyme specificity that other fluorogenic analogues lack, as many NBD- and BODIPY-labeled substrates exhibit cross-reactivity with other sphingolipid-metabolizing enzymes or require extensive optimization to achieve comparable specificity [3]. These fundamental differences in assay format, throughput capacity, and biological validation mean that substituting the SGPL1 fluorogenic substrate with an alternative will either necessitate a complete redesign of the experimental workflow or compromise data quality, making direct interchange impossible for researchers seeking a validated, extraction-free fluorescence method for SGPL1 activity measurement.

Quantitative Differentiation of SGPL1 Fluorogenic Substrate: Evidence for Procurement Decisions


Real-Time Kinetic Monitoring vs. Endpoint HPLC-Based Fluorescence Assays

The SGPL1 fluorogenic substrate enables continuous, real-time monitoring of SGPL1 activity without extraction or separation, in contrast to NBD-labeled and BODIPY-labeled substrates which require lipid extraction followed by HPLC separation for product quantification. This design eliminates the need for discrete time-point sampling and chromatographic separation steps that are inherent to alternative fluorescence assays [1] [2].

Enzyme kinetics High-throughput screening Fluorescence assay development

Validation in Knockout Cells Establishes Enzyme Specificity

The SGPL1 fluorogenic substrate was explicitly validated using lyase knockout (Sgpl1−/−) cells to confirm that the observed fluorescence signal is specifically attributable to SGPL1 enzymatic activity. In contrast, the NBD-labeled substrate assay was validated only by comparing fluorescence measurements to radiometric assays in wild-type cells, and the BODIPY-labeled substrate assay lacks knockout validation data in the primary publication [1] [2] [3].

Enzyme specificity Knockout validation SGPL1 assay

High-Throughput Screening Compatibility vs. Radiometric and HPLC-Based Alternatives

The SGPL1 fluorogenic substrate was specifically designed for high-throughput screening formats, enabling measurement of SGPL1 activity in a 96-well or 384-well plate format without extraction or separation. In contrast, radiometric scintillation proximity assays (SPA) require specialized equipment for radioactivity detection and generate radioactive waste, while NBD- and BODIPY-labeled substrates require HPLC separation that limits throughput to dozens of samples per day [1] [2] [3].

High-throughput screening Drug discovery SGPL1 inhibitors

Structural Fidelity to Natural Substrate vs. Alternative Fluorogenic Analogues

The SGPL1 fluorogenic substrate retains the complete sphingosine-1-phosphate backbone (including the phosphate group, amino alcohol, and hydroxyl stereochemistry) while incorporating a coumarin fluorophore at a position that preserves enzyme recognition. In contrast, NBD-labeled and BODIPY-labeled substrates incorporate bulky fluorophores (NBD: nitrobenzoxadiazole; BODIPY: boron-dipyrromethene) that can alter substrate-enzyme interactions and may affect the apparent affinity [1] [2].

Substrate specificity Enzyme kinetics SGPL1 pharmacology

Validated Application Scenarios for SGPL1 Fluorogenic Substrate in Drug Discovery and Academic Research


Primary High-Throughput Screening of SGPL1 Inhibitor Libraries

The SGPL1 fluorogenic substrate is validated for high-throughput screening (HTS) formats, enabling automated, extraction-free measurement of SGPL1 inhibition across thousands of compounds in 96- or 384-well plates [1]. Unlike radiometric SPA assays that require specialized detection equipment and radioactive waste disposal (Z'-statistic = 0.58 in 384-well format) [2], this substrate leverages standard fluorescence plate readers available in most screening facilities. The continuous fluorescence readout eliminates the need for quench-and-separate steps, reducing plate processing time and enabling kinetic analysis of inhibitor mode-of-action [1].

Enzyme Mechanism and Kinetics Studies Requiring Real-Time Monitoring

For enzymologists studying SGPL1 catalytic mechanism, the real-time fluorescence generation of this substrate enables continuous kinetic monitoring that is not possible with NBD-labeled or BODIPY-labeled substrates requiring discrete time-point sampling and HPLC separation [1]. This capability allows direct observation of reaction progress curves, facilitates accurate determination of initial velocities, and supports detailed analysis of inhibitor mechanisms (competitive vs. non-competitive) through time-resolved data [2]. The absence of an extraction step also reduces sample handling variability, improving the precision of kinetic parameter determination.

Target Engagement Studies Using Sgpl1−/− Knockout Cellular Models

The substrate's validation in Sgpl1−/− knockout cells provides a unique capability for confirming target engagement and enzyme specificity in cellular assays [1]. Researchers can use this substrate to measure endogenous SGPL1 activity in wild-type cells and compare with knockout controls to verify that observed signals are SGPL1-dependent. This application is particularly valuable for characterizing tool compounds or validating the mechanism of action of lead inhibitors in a cellular context, as the knockout validation reduces false-positive signals from off-target fluorescent product generation that may occur with less rigorously validated substrates [1].

Biomarker Discovery and Disease Model Characterization

Given the role of SGPL1 in regulating sphingosine-1-phosphate levels that impact lymphocyte trafficking, angiogenesis, and inflammation [1], this substrate enables quantification of SGPL1 activity changes in disease models. The assay's compatibility with cell lysates and tissue homogenates allows researchers to measure SGPL1 activity as a functional biomarker in models of autoimmune disease, cancer, or metabolic disorders, without the need for radioactive reagents that are impractical for many academic laboratories [2].

Technical Documentation Hub

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